molecular formula C10H17NO4 B031132 Ethyl 3-(butanoylamino)-2-oxobutanoate CAS No. 68282-26-8

Ethyl 3-(butanoylamino)-2-oxobutanoate

Cat. No. B031132
CAS RN: 68282-26-8
M. Wt: 215.25 g/mol
InChI Key: CEHSJTHDBNDHMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Methods : The synthesis of compounds similar to Ethyl 3-(butanoylamino)-2-oxobutanoate often involves Knoevenagel condensation reactions, utilizing catalysts like piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016), (Kariyappa et al., 2016).

Molecular Structure Analysis

  • Crystal and Molecular Structure : X-ray diffraction studies have been used to determine the structure of related compounds, revealing details like monoclinic crystal system and Z conformation about the C=C bond (Kumar et al., 2016).

Chemical Reactions and Properties

  • Reactivity : Related compounds show reactivity in Knoevenagel condensation reactions and can be involved in reactions with various aldehydes (Yan-ru & Haifeng, 2007).

Physical Properties Analysis

  • Physical Characteristics : While specific data on Ethyl 3-(butanoylamino)-2-oxobutanoate is scarce, related compounds are often characterized by their crystallization patterns and molecular conformations as determined through spectroscopic methods and X-ray diffraction studies (Kumar et al., 2016).

Chemical Properties Analysis

  • Chemical Behavior : The chemical behavior of Ethyl 3-(butanoylamino)-2-oxobutanoate can be inferred from similar compounds, which exhibit reactivity in various chemical reactions, often involving condensation and ester hydrolysis (Yan-ru & Haifeng, 2007).

Scientific Research Applications

Solvent Extraction Efficiency

Ethyl 3-(butanoylamino)-2-oxobutanoate, as part of the ethyl esters family, may be involved in solvent extraction processes due to its organic nature. For instance, certain organic solvents, such as ethyl acetate, are utilized for their efficacy in extracting nonpolar drugs efficiently from biological specimens. This process is crucial for toxicological analyses and understanding drug interactions within biological systems (Siek, 1978). Although the specific compound Ethyl 3-(butanoylamino)-2-oxobutanoate is not mentioned, the behavior of similar ethyl esters in solvent extraction could be indicative of its potential applications.

Environmental Impact and Degradation

The environmental fate of ethyl esters, especially in relation to their biodegradation and impact on soil and groundwater, is of significant scientific interest. A review focusing on ethyl tert-butyl ether (ETBE), a compound structurally similar to Ethyl 3-(butanoylamino)-2-oxobutanoate, highlights the microbial degradation pathways of ETBE in soil and groundwater, indicating the potential environmental impact of such compounds (Thornton et al., 2020).

Toxicological Evaluations

Understanding the toxicological profiles of chemicals is crucial for ensuring public safety and environmental protection. For instance, ethyl tertiary-butyl ether (ETBE), similar to Ethyl 3-(butanoylamino)-2-oxobutanoate, has undergone extensive toxicological reviews to assess its impact on human health and the environment, providing a framework for evaluating the safety of chemicals (Mcgregor, 2007).

Industrial and Technological Applications

The chemical properties of ethyl esters, including Ethyl 3-(butanoylamino)-2-oxobutanoate, can lead to various industrial and technological applications. Research on ethyl ferulate, a phenylpropanoid with a structure related to esters, highlights its potential uses in the nutraceutical and pharmaceutical industries due to its anti-inflammatory, antioxidant, and neuroprotective activities. This indicates a broader scope of applications for compounds within this chemical family (Cunha et al., 2019).

properties

IUPAC Name

ethyl 3-(butanoylamino)-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHSJTHDBNDHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(butanoylamino)-2-oxobutanoate

Synthesis routes and methods I

Procedure details

The compound of formula VI (3.18 g, 0.02 mol) was dissolved into dried tetrahydrofuran (20 mL), followed by addition of DMAP (0.08 g, 0.6 mmol) and pyridine (5 mL) therein. The mixture was heated for 30 minutes at 50° C., and then cooled. Under ice bath, ethyl oxalyl monochloride (5.46 g, 0.04 mol) was slowly dropped therein. After the dropping, the mixture was heated for 4 hours at 70° C. The solid was filtered off and the solvent was evaporated off under reduced pressure. Water (40 mL) was added therein, and the product was extracted by using ethyl acetate (75 mL×3). The liquid was separated, and the combined organic phase was washed by water (30 mL) and saturated saline (30 mL×2) respectively, and dried over anhydrous sodium sulfate. After the solvent therein was removed by rotary evaporation, NaHCO3 (1.26 g, 0.015 mol) and methanol (20 mL) were added therein, and the mixture was refluxed for 2 hours. After filtration, the solvent was removed by evaporation under reduced pressure to give a yellow oil, i.e., ethyl 3-butyramido-2-oxo-butyrate, which is directly used in the next step without purification.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethyl oxalyl monochloride
Quantity
5.46 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.08 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

The compound of formula VI (9.54 g, 0.06 mol) was dissolved into dried tetrahydrofuran (60 mL), and DMAP (0.24 g, 2.0 mmol) and pyridine (15 mL) were added therein. The mixture was heated for 30 minutes at 50° C., cooled, and slowly dropped with ethyl oxalyl monochloride (16.4 g, 0.12 mol) under an ice bath. After the dropping, the mixture was heated for 4 hours at 70° C., filtered to remove the solid, and evaporated to remove the solvent under reduced pressure. Water (100 mL) was added therein, and the product was extracted with ethyl acetate (120 mL×3). The liquid was separated, and the combined organic phase was washed by water (90 mL) and saturated saline (50 mL×2) respectively, dried over anhydrous sodium sulfate, and rotarily evaporated to remove the solvent. NaHCO3 (3.8 g, 0.045 mol) and methanol (50 mL) were added therein, and the reaction mixture was refluxed for 2 hours, filtered, and evaporated off the solvent under reduced pressure to obtain a yellow oil, i.e., ethyl 3-butyramido-2-oxo-butyrate, which was directly used in the next step without separation.
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.24 g
Type
catalyst
Reaction Step One
[Compound]
Name
ethyl oxalyl monochloride
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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